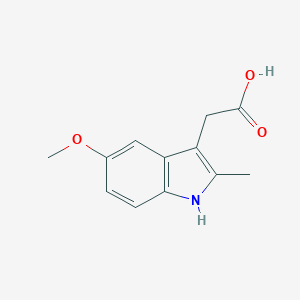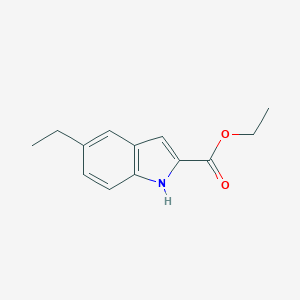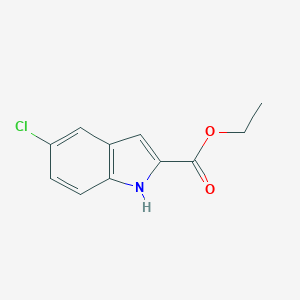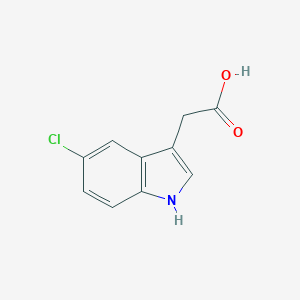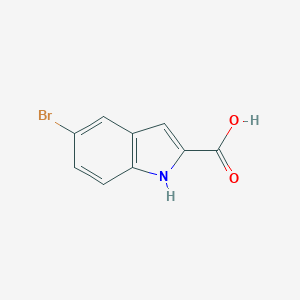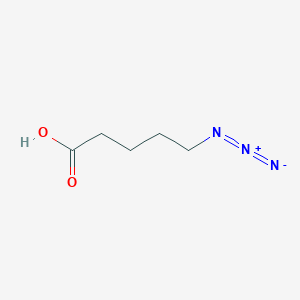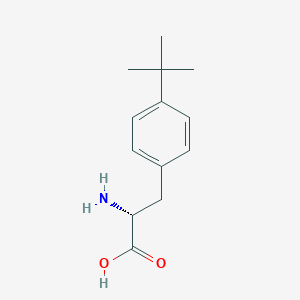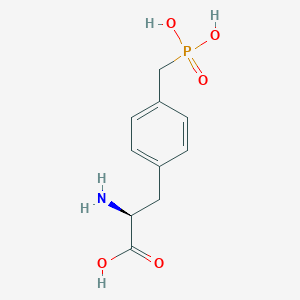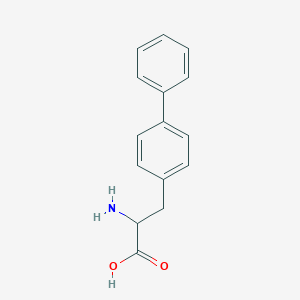
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
概要
説明
DOTA-tri(t-butyl ester): , also known as 1,4,7,10-tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, is a macrocyclic compound widely used in the field of chemistry and medicine. It is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is known for its ability to form stable complexes with metal ions. This property makes DOTA-tri(t-butyl ester) an essential component in the development of imaging agents and therapeutic compounds .
科学的研究の応用
Chemistry: DOTA-tri(t-butyl ester) is used as a chelating agent in the synthesis of metal complexes. These complexes are studied for their stability and reactivity, which are important for various chemical applications .
Biology: In biological research, DOTA-tri(t-butyl ester) is used to label biomolecules such as peptides and proteins. The labeled biomolecules are used in studies involving receptor binding, enzyme activity, and cellular uptake .
Medicine: The compound is widely used in the development of imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). It is also used in the synthesis of therapeutic agents for targeted radionuclide therapy .
Industry: In the industrial sector, DOTA-tri(t-butyl ester) is used in the production of diagnostic and therapeutic agents. It is also used in the development of new materials with specific properties .
作用機序
Mechanism: DOTA-tri(t-butyl ester) exerts its effects by forming stable complexes with metal ions. The macrocyclic structure of the compound provides a high degree of stability to the metal complexes, which is essential for their use in imaging and therapeutic applications .
Molecular Targets and Pathways: The primary molecular targets of DOTA-tri(t-butyl ester) are metal ions such as gallium, indium, and yttrium. The compound forms complexes with these ions, which can then be used to target specific biological pathways or tissues in the body .
将来の方向性
This compound has potential applications in the field of medical imaging. It can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .
生化学分析
Biochemical Properties
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate can be employed to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) . It can also be used to prepare DOTA-conjugates of ursolic acid and ZD 2 peptide 64 Cu-DOTA conjugates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the preparation of various complexes , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DOTA-tri(t-butyl ester) typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using techniques such as column chromatography .
Industrial Production Methods: In industrial settings, the production of DOTA-tri(t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in bulk and supplied to research laboratories and pharmaceutical companies .
化学反応の分析
Types of Reactions: DOTA-tri(t-butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions such as gallium, indium, and yttrium. .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions to replace the tert-butyl ester groups.
Complexation Reactions: Metal salts such as gallium chloride or indium chloride are used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed:
Substitution Reactions: The major products are derivatives of DOTA with different functional groups replacing the tert-butyl esters.
Complexation Reactions: The major products are metal-DOTA complexes, which are used in imaging and therapeutic applications
類似化合物との比較
Similar Compounds:
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Comparison:
- DOTA: DOTA-tri(t-butyl ester) is a derivative of DOTA with tert-butyl ester groups. This modification enhances the solubility and reactivity of the compound, making it more suitable for certain applications .
- DO3A: DO3A is similar to DOTA but with one less acetic acid group. DOTA-tri(t-butyl ester) provides a higher degree of stability to metal complexes compared to DO3A .
- NOTA: NOTA has a smaller macrocyclic ring compared to DOTA. DOTA-tri(t-butyl ester) offers better complexation properties with larger metal ions compared to NOTA .
特性
IUPAC Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXZXMKYMSWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469329 | |
| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137076-54-1 | |
| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?
A: this compound acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.
Q2: What are the advantages of combining this compound with Hyaluronic Acid in this application?
A: The research utilizes a two-pronged approach to mimic the endothelium. this compound, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



